3'-Nitro-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
3’-Nitro-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H8N2O2 It is a derivative of biphenyl, where a nitro group is attached to the 3’ position and a cyano group is attached to the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. For instance, 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl can be produced via Suzuki–Miyaura cross-coupling between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .
Industrial Production Methods
Industrial production methods for 3’-Nitro-[1,1’-biphenyl]-4-carbonitrile are not extensively documented. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura cross-coupling reaction for higher yields and cost-effectiveness. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic substitution reactions due to the presence of the aromatic rings.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions involving the cyano group.
Major Products
Reduction: Reduction of the nitro group yields 3’-amino-[1,1’-biphenyl]-4-carbonitrile.
Nucleophilic Substitution: Substitution of the cyano group can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro-[1,1’-biphenyl]-4-carbonitrile is primarily related to its functional groups. The nitro group can participate in redox reactions, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobiphenyl: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
4-Cyanobiphenyl: Lacks the nitro group, reducing its potential for redox reactions.
3’-Amino-[1,1’-biphenyl]-4-carbonitrile: The amino group makes it more reactive in electrophilic substitution reactions compared to the nitro group.
Uniqueness
3’-Nitro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-(3-nitrophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBQZAZMSQVKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476827 | |
Record name | 3'-Nitro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39117-72-1 | |
Record name | 3'-Nitro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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